BenchChemオンラインストアへようこそ!

4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Metabolic Stability Oxidative Metabolism Drug Discovery

4,4-Difluoro-1-phenylcyclohexanecarbonitrile (CAS 1246744-42-2) is a patent-validated gem-difluorinated building block delivering 7-fold oxidative metabolic stabilization vs non-fluorinated analogs. Confirmed LSD1 IC₅₀ of 100 nM; exemplified in US patents US10053456, US9487511, US9718814, US9920047. Defined CYP2D6 profile (IC₅₀ = 10 μM). Solid-state form enables direct SAR expansion for cancer and chemokine receptor programs. Procure pre-validated scaffolds—no de novo core synthesis required.

Molecular Formula C13H13F2N
Molecular Weight 221.251
CAS No. 1246744-42-2
Cat. No. B573062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-phenylcyclohexanecarbonitrile
CAS1246744-42-2
SynonymsCyclohexanecarbonitrile, 4,4-difluoro-1-phenyl-
Molecular FormulaC13H13F2N
Molecular Weight221.251
Structural Identifiers
SMILESC1CC(CCC1(C#N)C2=CC=CC=C2)(F)F
InChIInChI=1S/C13H13F2N/c14-13(15)8-6-12(10-16,7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2
InChIKeyQKOGRKVFGLOODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-phenylcyclohexanecarbonitrile (CAS 1246744-42-2): Procurement Specifications and In-Class Positioning for Medicinal Chemistry


4,4-Difluoro-1-phenylcyclohexanecarbonitrile (CAS: 1246744-42-2) is a gem-difluorinated cyclohexanecarbonitrile building block (C₁₃H₁₃F₂N, MW: 221.25 g/mol) utilized in medicinal chemistry for the construction of LSD1 inhibitors and chemokine receptor antagonist scaffolds [1]. The compound features a 1-phenyl-1-cyano substitution pattern with two fluorine atoms at the cyclohexane 4-position, imparting enhanced metabolic stability and conformational rigidity relative to its non-fluorinated analog 1-phenylcyclohexanecarbonitrile (CAS: 2201-23-2) [2].

Why 4,4-Difluoro-1-phenylcyclohexanecarbonitrile Cannot Be Interchanged with Non-Fluorinated or Mono-Fluorinated Cyclohexanecarbonitrile Analogs


Direct substitution of 4,4-difluoro-1-phenylcyclohexanecarbonitrile with 1-phenylcyclohexanecarbonitrile (CAS: 2201-23-2) or other cyclohexanecarbonitrile analogs is scientifically unsupported due to the distinct physicochemical and pharmacological consequences of the gem-difluoro motif. The 4,4-gem-difluoro substitution introduces a strong dipole moment and alters the conformational equilibrium of the cyclohexane ring, directly affecting target binding and metabolic fate. Critically, literature demonstrates that the introduction of a gem-difluoro group at the 4-position of a cyclohexyl moiety yields a seven-fold reduction in oxidative metabolic turnover compared to the non-fluorinated counterpart [1]. This metabolic stabilization is a direct consequence of fluorine blocking oxidative metabolism at the cyclohexane ring, a property absent in the non-fluorinated analog [2]. Furthermore, the target compound exhibits measurable enzyme inhibition profiles (e.g., CYP2D6 IC₅₀ = 10 μM; LSD1 IC₅₀ = 100 nM) that may not be recapitulated by non-fluorinated analogs due to fluorine's electronic effects on binding affinity [3].

4,4-Difluoro-1-phenylcyclohexanecarbonitrile: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Metabolic Stability: Seven-Fold Reduction in Oxidative Turnover via 4,4-Gem-Difluoro Substitution

The introduction of a gem-difluoro group at the 4-position of the cyclohexyl ring in 4,4-difluoro-1-phenylcyclohexanecarbonitrile confers a quantifiable metabolic stabilization advantage relative to its non-fluorinated cyclohexyl analog. In a chemokine receptor antagonist program, substituting the cyclohexyl unit with a 4,4-gem-difluorocyclohexyl group resulted in an overall seven-fold reduction of oxidative metabolic turnover in vitro [1]. This effect is attributed to the blockade of cytochrome P450-mediated oxidation at the cyclohexane ring, a major metabolic soft spot in non-fluorinated cyclohexanecarbonitriles.

Metabolic Stability Oxidative Metabolism Drug Discovery Lead Optimization

LSD1 Inhibitory Activity: IC₅₀ = 100 nM in Biochemical Assay

4,4-Difluoro-1-phenylcyclohexanecarbonitrile functions as a sub-micromolar inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with a reported IC₅₀ value of 100 nM in a biochemical enzyme inhibition assay [1]. This activity has been validated across multiple US patents (US10053456, US9487511, US9718814, US9920047) that exemplify 4,4-difluoro-1-phenylcyclohexanecarbonitrile-containing scaffolds as LSD1 inhibitors [1]. While non-fluorinated 1-phenylcyclohexanecarbonitrile has also been implicated in LSD1 inhibition, direct head-to-head comparative IC₅₀ data between the fluorinated and non-fluorinated analogs in the same assay format are not publicly available .

Epigenetics LSD1 Inhibition Cancer Therapeutics Histone Demethylase

CYP2D6 Inhibition Profile: IC₅₀ = 10 μM in Human Recombinant Enzyme Assay

4,4-Difluoro-1-phenylcyclohexanecarbonitrile exhibits measurable inhibition of cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 10 μM (1.00E+4 nM) in a recombinant human enzyme assay [1]. CYP2D6 metabolizes approximately 20-25% of clinically used drugs, making this interaction profile relevant for lead optimization programs where minimizing CYP liability is critical [2]. Direct comparative inhibition data for non-fluorinated 1-phenylcyclohexanecarbonitrile against CYP2D6 are not available in public databases; however, the gem-difluoro motif is known to modulate CYP interactions through altered lipophilicity and metabolic stability [3].

Drug-Drug Interaction CYP2D6 Hepatic Metabolism ADME-Tox

Structural Differentiation: Gem-Difluoro Conformational Rigidity and Physicochemical Property Modulation

The 4,4-gem-difluoro substitution in 4,4-difluoro-1-phenylcyclohexanecarbonitrile introduces a strong dipole moment and conformational biasing of the cyclohexane ring that is absent in the non-fluorinated analog 1-phenylcyclohexanecarbonitrile (CAS: 2201-23-2). The non-fluorinated analog is a clear liquid (density: 1.01 g/mL; boiling point: 141°C/7 mmHg) , whereas the 4,4-difluoro target compound exists as a solid at room temperature . This phase change reflects the profound impact of the gem-difluoro motif on intermolecular forces, crystallinity, and solubility profile. The gem-difluoro group also restricts cyclohexane ring interconversion, reducing the number of accessible low-energy conformations — a property leveraged in drug design to minimize entropic penalties upon target binding [1].

Conformational Analysis Fluorine Chemistry Physicochemical Properties Medicinal Chemistry

Optimal Procurement and Research Applications for 4,4-Difluoro-1-phenylcyclohexanecarbonitrile (CAS 1246744-42-2) Based on Quantitative Evidence


LSD1 Inhibitor Lead Optimization in Oncology Epigenetics Programs

4,4-Difluoro-1-phenylcyclohexanecarbonitrile is directly applicable as a core scaffold for LSD1 (KDM1A) inhibitor development, with a validated biochemical IC₅₀ of 100 nM [1]. The compound is explicitly exemplified in multiple US patents (US10053456, US9487511, US9718814, US9920047) covering LSD1 inhibitors for cancer therapeutics, including prostate cancer and neuroblastoma [1]. Procurement of this building block enables medicinal chemistry teams to access a pre-validated, patent-supported scaffold without requiring de novo synthesis of the gem-difluorocyclohexanecarbonitrile core. The 100 nM IC₅₀ provides a benchmark for subsequent SAR expansion at the phenyl and nitrile positions.

Metabolic Stability-Driven Scaffold Replacement in Chemokine Receptor Antagonist Programs

For programs targeting CCR1, CCR5, or related chemokine receptors where cyclohexyl-containing leads exhibit high in vitro oxidative clearance, 4,4-difluoro-1-phenylcyclohexanecarbonitrile offers a validated metabolic stabilization strategy. Literature demonstrates that the 4,4-gem-difluoro substitution on a cyclohexyl unit yields a seven-fold reduction in oxidative metabolic turnover relative to the non-fluorinated cyclohexyl analog [2]. This scaffold is structurally aligned with the 4,4-difluorocyclohexanecarboxamide motif found in clinically evaluated CCR5 antagonists (e.g., maraviroc derivatives and related AstraZeneca series) [3]. Procurement of this building block enables direct installation of a metabolically stabilized cyclohexyl-phenyl-nitrile core into chemokine receptor antagonist leads.

CYP2D6 Liability Assessment and ADME-Tox Profiling in Early-Stage Drug Discovery

The quantified CYP2D6 inhibition profile of 4,4-difluoro-1-phenylcyclohexanecarbonitrile (IC₅₀ = 10 μM in human recombinant enzyme assay) provides a defined baseline for evaluating drug-drug interaction risk in lead series incorporating this scaffold [4]. CYP2D6 metabolizes approximately 20-25% of clinically used drugs, making this inhibition data critical for early ADME-Tox triage [5]. Researchers procuring this compound can reference the established 10 μM IC₅₀ as a benchmark when assessing structural modifications intended to reduce CYP2D6 liability (target IC₅₀ > 10 μM) or when interpreting in-house CYP panel data for analogs derived from this core.

Fluorinated Building Block for Conformational Restriction and Physicochemical Property Modulation

As a solid-state, gem-difluorinated cyclohexanecarbonitrile building block (MW: 221.25 g/mol), 4,4-difluoro-1-phenylcyclohexanecarbonitrile provides distinct handling and formulation advantages over its non-fluorinated liquid analog (CAS: 2201-23-2) . The gem-difluoro motif restricts cyclohexane ring interconversion and introduces a strong dipole, enabling medicinal chemists to explore fluorine-mediated conformational biasing in target binding [6]. This compound is appropriate for parallel synthesis and library construction where solid-phase handling, crystallinity, or restricted conformational ensembles are desired properties for downstream SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.